Bindone

Description

Structure

3D Structure

Properties

IUPAC Name |

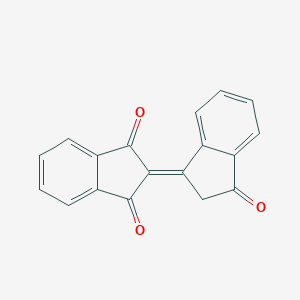

2-(3-oxoinden-1-ylidene)indene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10O3/c19-15-9-14(10-5-1-2-6-11(10)15)16-17(20)12-7-3-4-8-13(12)18(16)21/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFDOLAAUHRURP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168932 | |

| Record name | Bindon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1707-95-5 | |

| Record name | Bindone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1707-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bindon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001707955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bindone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26216 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bindon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2'-biindanylidene-1',3,3'-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(3-OXO-1-INDANYLIDENE)-1,3-INDANDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/INB7800050 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Structure and Properties of Bindone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bindone, systematically known as [1,2′-Biindenylidene]-1′,3,3′(2H)-trione, is an organic compound with a distinctive aromatic triketone structure.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and reactivity, with a focus on its application in the detection of primary amines. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided.

Chemical Structure and Identification

This compound is a yellowish solid characterized by the chemical formula C₁₈H₁₀O₃.[1] Its structure consists of two indane moieties linked by a double bond, with three ketone functional groups.

| Identifier | Value |

| IUPAC Name | [1,2′-Biindenylidene]-1′,3,3′(2H)-trione[1] |

| Molecular Formula | C₁₈H₁₀O₃[1] |

| Molar Mass | 274.275 g·mol⁻¹[1] |

| CAS Number | 1707-95-5[1] |

| Appearance | Yellowish solid[1] |

Physicochemical Properties

This compound exhibits properties characteristic of a conjugated ketone system. Its physical and chemical data are summarized in the table below.

| Property | Value |

| Melting Point | 208–211 °C[1] |

| Density | 1.444 g/cm³[1] |

| Solubility | Soluble in various organic solvents. |

| Physical State | Solid[1] |

Spectroscopic Data

The spectroscopic signature of this compound is defined by its extended conjugation and the presence of carbonyl groups.

UV-Vis Spectroscopy

In a neutral solution, this compound typically exhibits a strong absorption band in the UV region. Upon reaction with primary amines, a significant bathochromic shift is observed, with a new absorption band appearing in the visible region (around 528-530 nm), which is responsible for the color change.[2] This shift is attributed to the formation of a tautomeric enamine derivative.

| Condition | λmax (nm) |

| Neutral (e.g., in ethanol) | ~350[2] |

| In the presence of primary amines | ~528-530[2] |

FT-IR Spectroscopy

The infrared spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl stretching vibrations.

| Functional Group | Wavenumber (cm⁻¹) |

| C=O stretching | ~1715, ~1680 |

| Aromatic C=C stretching | ~1595 |

| C-H stretching (aromatic) | ~3050 |

| C-H stretching (aliphatic) | ~2900 |

NMR Spectroscopy

The ¹H and ¹³C NMR spectra of this compound in a non-reactive solvent like CDCl₃ provide detailed information about its structure.

¹H NMR (in CDCl₃): The spectrum shows signals corresponding to the aromatic protons of the two indane rings and the methylene protons.

¹³C NMR (in CDCl₃): The spectrum is characterized by signals for the carbonyl carbons, the aromatic carbons, and the aliphatic carbon of the methylene group. The chemical shifts of the carbonyl carbons are typically in the downfield region.

Experimental Protocols

Synthesis of this compound

This compound is synthesized via the self-condensation of two equivalents of 1,3-indandione.[1] This reaction can be catalyzed by either acid or base.

Methodology:

-

Reagents: 1,3-indandione, a suitable base (e.g., triethylamine, sodium acetate) or acid (e.g., sulfuric acid), and an appropriate solvent (e.g., ethanol for base catalysis).

-

Procedure (Base-Catalyzed):

-

Dissolve 1,3-indandione in ethanol.

-

Add a catalytic amount of triethylamine.

-

Reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

Recrystallization from a suitable solvent like acetic acid can be performed for further purification.

-

Caption: Workflow for the synthesis of this compound.

Colorimetric Detection of Primary Amines

This compound serves as a highly effective colorimetric sensor for the detection of primary amines. The detection mechanism involves an amine-induced tautomerization of this compound, resulting in a distinct color change from yellow to violet or blue.[2][3]

Methodology:

-

Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or acetonitrile).

-

Sample Preparation: The sample containing the primary amine can be in either a solution or vapor phase.

-

Detection in Solution:

-

Add a small amount of the this compound stock solution to the sample solution.

-

Observe the color change. A change from yellow to violet/blue indicates the presence of a primary amine.

-

The intensity of the color can be quantified using a UV-Vis spectrophotometer by measuring the absorbance at approximately 530 nm.[2]

-

-

Detection on a Solid Support (e.g., Paper Strip):

-

Impregnate a filter paper strip with the this compound solution and allow the solvent to evaporate.

-

Expose the paper strip to the vapor of the sample (e.g., headspace of a food sample to detect spoilage).

-

A visible color change on the paper indicates the presence of volatile primary amines.

-

Caption: Reaction of this compound with a primary amine.

Biological Activity and Signaling Pathways

Currently, there is a lack of significant scientific literature detailing the involvement of this compound in specific biological signaling pathways or its broader pharmacological activities. Its primary application remains in the realm of chemical analysis, particularly for the detection of primary amines. Further research may uncover potential biological roles for this molecule.

Conclusion

This compound is a well-characterized organic compound with a straightforward synthesis and distinct chemical properties. Its utility as a colorimetric sensor for primary amines is a notable application, driven by a clear and observable chemical transformation. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working with or exploring the potential of this versatile molecule.

References

- 1. rsc.org [rsc.org]

- 2. This compound-based polymer for colorimetric detection of volatile amines - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D5LP00017C [pubs.rsc.org]

- 3. This compound-based polymer for colorimetric detection of volatile amines - RSC Applied Polymers (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Bindone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bindone, a yellowish solid organic compound, is a tricyclic dicarbonyl compound derived from the self-condensation of 1,3-indandione. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its structural characteristics, spectral data, and synthesis. Furthermore, this document explores the known chemical reactivity of this compound and the biological activities of its derivatives, offering insights into its potential applications in organic synthesis and as a scaffold in drug discovery and development.

Introduction

This compound, with the IUPAC name 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)-1H-indene-1,3(2H)-dione, is a notable derivative of 1,3-indandione. Its unique structure, featuring a conjugated system of carbonyl groups and aromatic rings, imparts specific chemical reactivity and physical properties. While this compound itself has limited documented biological activity, its precursor, 1,3-indandione, and various derivatives have been investigated for a range of pharmacological effects, suggesting the potential of the this compound scaffold in medicinal chemistry. This guide aims to consolidate the available technical information on this compound to serve as a valuable resource for researchers in chemistry and drug development.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a quick reference for key quantitative data.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₀O₃ | [1] |

| Molecular Weight | 274.27 g/mol | [1] |

| Appearance | Yellowish solid | [1] |

| Melting Point | 208-211 °C | [1] |

| Density | 1.444 g/cm³ | [1] |

| CAS Number | 1707-95-5 | [1] |

Table 2: Spectral Data of this compound

| Spectroscopic Technique | Key Peaks/Signals |

| ¹H NMR | Aromatic protons and a methylene group signal. |

| ¹³C NMR | Signals corresponding to carbonyl carbons, aromatic carbons, and a methylene carbon. |

| FTIR (cm⁻¹) | Characteristic absorptions for C=O (carbonyl) and C=C (aromatic) stretching. |

| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight. |

Synthesis of this compound

This compound is synthesized through the self-condensation of two equivalents of 1,3-indandione. This reaction can be catalyzed by either an acid or a base.[1]

General Experimental Protocol

A detailed, standardized experimental protocol for the synthesis of this compound is not widely published. However, the general procedure involves the reaction of 1,3-indandione in the presence of a catalyst, followed by purification.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound.

Procedure Outline:

-

Reaction Setup: 1,3-indandione is dissolved in a suitable solvent.

-

Catalyst Addition: An acid (e.g., sulfuric acid) or a base (e.g., triethylamine, sodium acetate, or sodium hydride) is added to the solution.

-

Reaction: The mixture is typically heated to facilitate the condensation reaction.

-

Workup: The reaction mixture is cooled, and the crude product is isolated, often by filtration.

-

Purification: The crude this compound is purified, commonly by recrystallization from a suitable solvent system to yield the final product.

Note: The specific quantities of reactants, catalyst, solvent, reaction temperature, and time, as well as the optimal recrystallization solvent, would need to be determined empirically or sourced from more specialized literature.

Chemical Reactivity and Potential Applications

This compound's chemical reactivity is primarily centered around its carbonyl groups and the conjugated system.

Reaction with Primary Amines

This compound is known to react with primary amines, resulting in a color change. This reaction has been historically used for the qualitative detection of primary amines.[1] The mechanism likely involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of this compound, leading to the formation of a colored adduct.

References

Bindone: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical compound Bindone, including its fundamental identifiers, and outlines its relevance in scientific research.

Chemical Identification

For clarity and consistency in research and documentation, the standardized nomenclature and registry numbers for this compound are provided below.

| Identifier | Value |

| IUPAC Name | 2,2'-Methylenebis(1H-indene-1,3(2H)-dione) |

| CAS Number | 1090-07-9 |

Core Characteristics and Applications

This compound is a dicarbonyl compound that has found utility in various chemical and analytical applications. Its structure, consisting of two indane-1,3-dione moieties linked by a methylene bridge, is central to its reactivity and use as a chemical intermediate and analytical reagent.

One of the notable applications of this compound is in the field of analytical chemistry as a reagent for the spectrophotometric and fluorometric determination of primary amines and amino acids. The reaction between this compound and a primary amine typically results in the formation of a highly colored and fluorescent derivative, which allows for sensitive and selective quantification.

Experimental Workflow: Determination of Primary Amines

The following diagram illustrates a generalized workflow for the determination of primary amines using this compound. This process is foundational for quantitative analysis in various research contexts, including drug development and biochemical assays.

Caption: Generalized workflow for the quantification of primary amines using this compound.

Logical Relationship: Reagent to Analyte Detection

The utility of this compound as an analytical reagent is based on a clear logical progression from its chemical properties to the successful detection of a target analyte. The diagram below outlines this relationship.

Caption: Logical flow from this compound's reaction to analyte detection.

Bindone synthesis reaction conditions

An In-depth Technical Guide to the Synthesis of Bindone

Introduction

This compound, formally known as 2-(1,3-dioxoindan-2-yl)indan-1,3-dione, is a dicarbonyl compound derived from the self-condensation of two 1,3-indandione molecules.[1][2] Its structure features a strong electron-withdrawing character, making it a valuable building block in the synthesis of various functional materials and complex organic scaffolds.[3][4] this compound serves as a precursor for diverse spiro and fused heterocyclic compounds and is recognized as a potential electron-accepting group in push-pull conjugated systems.[1][5] This guide provides a comprehensive overview of the reaction conditions, experimental protocols, and mechanistic pathways for the synthesis of this compound, tailored for researchers and professionals in chemical and pharmaceutical development.

General Synthesis Pathway

The primary and most direct method for synthesizing this compound is the self-condensation of 1,3-indandione.[3][4] This reaction can be effectively catalyzed by either acidic or basic conditions, leading to the formation of a carbon-carbon bond between two molecules of the precursor.[1][4] The methylene carbon at the C-2 position of 1,3-indandione is flanked by two carbonyl groups, rendering it highly acidic and susceptible to acting as a nucleophile upon deprotonation.[1][6]

The general transformation is as follows:

2 x (1,3-Indandione) → this compound

Depending on the specific reaction conditions, other oligomeric products, such as the cyclotrimer known as truxenone, may also be formed as byproducts.[1]

Reaction Mechanism and Workflow

The synthesis of this compound proceeds via a self-aldol condensation mechanism.[1] The key steps, particularly under base-catalyzed conditions, involve the formation of an enolate intermediate which then acts as the nucleophile.

Base-Catalyzed Mechanism

A base abstracts a proton from the active methylene group (C-2) of a 1,3-indandione molecule, forming a resonance-stabilized enolate. This enolate then performs a nucleophilic attack on the carbonyl carbon of a second 1,3-indandione molecule. The resulting intermediate subsequently undergoes dehydration to yield the final conjugated product, this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Domino reaction of this compound and 1,3-dipolarophiles for the synthesis of diverse spiro and fused indeno[1,2-a]fluorene-7,12-diones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 1,3-Indandione - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Discovery and History of the Bindone Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of the organic compound Bindone. It is intended for an audience with a technical background in chemistry and pharmacology, including researchers, scientists, and professionals in drug development. This document details the compound's physical and chemical characteristics, presents its spectral data, and outlines detailed experimental protocols for its synthesis and its application in the detection of primary amines. Furthermore, this guide includes a visualization of the synthetic pathway of this compound from its precursor, 1,3-indandione.

Introduction

This compound, with the IUPAC name [1,2′-Biindenylidene]-1′,3,3′(2H)-trione, is a polycyclic aromatic ketone. It is a yellowish solid that has garnered interest in organic synthesis as a versatile building block and as a reagent for analytical chemistry. Its reactivity stems from the presence of multiple carbonyl groups and an extended conjugated system. This guide delves into the historical context of its discovery, its synthesis, and its key applications.

History and Discovery

While the precise first synthesis and characterization of this compound are not extensively documented under a single discoverer, its chemistry is intrinsically linked to the study of 1,3-indandione and its self-condensation reactions. The investigation of 1,3-dicarbonyl compounds was a significant area of research in the late 19th and early 20th centuries. The self-condensation of 1,3-indandione, which leads to the formation of this compound, can be achieved under both acidic and basic conditions[1]. This reaction is a classic example of aldol-type condensation, a fundamental reaction in organic chemistry.

The precursor, 1,3-indandione, was first synthesized via a Claisen condensation of ethyl acetate and dimethyl phthalate[2]. The exploration of the reactivity of 1,3-indandione, particularly its tendency to undergo self-condensation, led to the formation of dimeric and trimeric structures, with this compound being the dimer[1].

Physicochemical Properties

This compound is a yellowish solid with the chemical formula C₁₈H₁₀O₃. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | [1,2′-Biindenylidene]-1′,3,3′(2H)-trione | |

| Molecular Formula | C₁₈H₁₀O₃ | |

| Molar Mass | 274.27 g/mol | |

| Appearance | Yellowish solid | |

| Melting Point | 208-211 °C | |

| Density | 1.44 g/cm³ | |

| CAS Number | 1707-95-5 |

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (400 MHz, CDCl₃): δ 3.24 (s, 2H), 7.83-7.87 (m, 2H), 7.96-8.01 (m, 2H)[3].

¹³C NMR: Due to the complexity of the molecule and potential for tautomerism, the interpretation of the ¹³C NMR spectrum requires careful analysis. Key resonances are expected in the aromatic region (120-150 ppm) and the carbonyl region (>180 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound reveals the presence of its characteristic functional groups, most notably the carbonyl groups.

| Wavenumber (cm⁻¹) | Interpretation |

| ~1700-1740 | C=O stretching (from the ketone groups) |

| ~1600 | C=C stretching (aromatic rings) |

| ~3000-3100 | C-H stretching (aromatic) |

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by absorptions in the ultraviolet region, which are attributed to the π-π* transitions within its extended conjugated system.

| λmax (nm) | Solvent |

| ~250-350 | Ethanol |

Experimental Protocols

Synthesis of this compound from 1,3-Indandione

This compound is synthesized through the self-condensation of 1,3-indandione. This reaction can be catalyzed by either acid or base[1].

5.1.1. Base-Catalyzed Synthesis

Materials:

-

1,3-Indandione

-

Ethanol

-

Pyridine

-

Pentane

Procedure:

-

Dissolve 1,3-indandione (e.g., 6.50 g, 44.47 mmol) in ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser.

-

Add a few drops of pyridine to the solution to act as a basic catalyst.

-

Heat the solution at reflux overnight. A precipitate will form as the reaction progresses.

-

After the reflux period, allow the mixture to cool to room temperature.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid product several times with cold ethanol and then with pentane to remove any unreacted starting material and impurities.

-

Dry the product under vacuum to obtain this compound as a solid[4].

5.1.2. Acid-Catalyzed Synthesis

Materials:

-

1,3-Indandione

-

Sulfuric acid (concentrated)

Procedure:

-

Carefully add 1,3-indandione to a minimal amount of concentrated sulfuric acid with stirring.

-

The reaction proceeds to give this compound.

-

Carefully quench the reaction mixture by pouring it onto ice.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.

Colorimetric Detection of Primary Amines

This compound can be used as a colorimetric reagent for the detection of primary amines, with which it forms a colored adduct.

Materials:

-

This compound solution (e.g., in a suitable organic solvent like ethanol or DMSO)

-

Sample containing the suspected primary amine

Procedure:

-

Prepare a dilute solution of this compound in an appropriate solvent.

-

Add a small amount of the sample to be tested to the this compound solution.

-

Observe any color change. The formation of a violet or blue color indicates the presence of a primary amine.

Signaling Pathways and Experimental Workflows

While this compound is not known to be directly involved in biological signaling pathways, its synthesis from 1,3-indandione provides a clear chemical transformation that can be visualized. The following diagram illustrates the workflow for the base-catalyzed synthesis of this compound.

The mechanism of the base-catalyzed self-condensation of 1,3-indandione to form this compound involves an initial deprotonation of one molecule of 1,3-indandione to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of 1,3-indandione. This is followed by a dehydration step to yield the final product.

Conclusion

This compound is a historically significant compound in the study of dicarbonyl chemistry. Its straightforward synthesis from 1,3-indandione and its utility as a reagent for the detection of primary amines underscore its importance in organic chemistry. This guide has provided a detailed overview of its discovery, properties, and key experimental protocols, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. The provided spectral data and reaction diagrams serve to further elucidate the structure and reactivity of this versatile molecule.

References

An In-depth Technical Guide to the Synthesis and Applications of Bindone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bindone, a yellowish solid with the chemical formula C₁₈H₁₀O₃, is an aromatic trione that serves as a versatile building block in organic synthesis.[1] Its unique structure, arising from the condensation of two molecules of 1,3-indandione, provides a scaffold for the development of a diverse range of derivatives with significant applications in medicinal chemistry and materials science.[1][2] This technical guide provides a comprehensive overview of the synthesis of various this compound derivatives, their chemical properties, and their emerging applications, with a focus on their potential as therapeutic agents. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Core Synthesis of this compound

This compound is primarily synthesized through the self-condensation of 1,3-indandione. This reaction can be catalyzed by either acids or bases.[2]

A general workflow for the synthesis of this compound is as follows:

References

Methodological & Application

Application Notes and Protocols for the Colorimetric Detection of Primary Amines using Bindone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sensitive and selective detection of primary amines is crucial across various scientific disciplines, including chemical synthesis, pharmaceutical development, and environmental monitoring. Bindone (1,1'-biindenyl-3,3'(2H,2'H)-dione) is a versatile chromogenic reagent that offers a straightforward and rapid colorimetric method for the quantification of primary amines. The reaction is predicated on an amine-induced tautomerization of the this compound molecule, resulting in a distinct color change that can be measured spectrophotometrically. This application note provides a detailed protocol for the use of this compound in the colorimetric detection of primary amines in a solution-based assay.

Signaling Pathway

The colorimetric detection of primary amines using this compound is based on the principle of amine-induced tautomerization. In its native state, this compound exists predominantly in the keto form, which is colorless or pale yellow. Upon interaction with a primary amine, the amine acts as a base to facilitate the deprotonation of the α-carbon to the carbonyl group. This leads to the formation of a resonance-stabilized enolate intermediate, which is in equilibrium with its enol tautomer. This tautomeric shift results in a conjugated system that absorbs light in the visible region, producing a distinct color change. The intensity of the color is directly proportional to the concentration of the primary amine, allowing for quantitative analysis.

Caption: Reaction of this compound with a primary amine.

Experimental Protocols

Materials and Reagents

-

This compound (1,1'-biindenyl-3,3'(2H,2'H)-dione)

-

Primary amine standards (e.g., butylamine, hexylamine, benzylamine)

-

Solvent (e.g., Tetrahydrofuran (THF), Ethanol, or Dimethyl sulfoxide (DMSO))

-

Hydrochloric acid (HCl) solution (for stopping the reaction, optional)

-

Spectrophotometer

-

Cuvettes

-

Volumetric flasks and pipettes

Preparation of Reagents

-

This compound Stock Solution (e.g., 1 mM in THF):

-

Accurately weigh an appropriate amount of this compound.

-

Dissolve it in a known volume of THF to achieve the desired concentration.

-

Store the solution in a dark, airtight container to prevent degradation.

-

-

Primary Amine Standard Solutions:

-

Prepare a series of standard solutions of the primary amine of interest in the chosen solvent.

-

The concentration range should be selected to generate a suitable calibration curve for the expected sample concentrations.

-

Assay Procedure

The following protocol is a general guideline and may require optimization depending on the specific primary amine and solvent system used.

-

Reaction Setup:

-

In a series of test tubes or a 96-well plate, add a fixed volume of the this compound stock solution.

-

Add varying volumes of the primary amine standard solutions to create a calibration curve.

-

For unknown samples, add the same volume of the sample solution.

-

Include a blank sample containing only the solvent and the this compound stock solution.

-

The final volume in each tube or well should be kept constant by adding the appropriate amount of solvent.

-

-

Incubation:

-

Mix the solutions thoroughly.

-

Incubate the reactions at a controlled temperature (e.g., room temperature or a specific temperature determined during optimization) for a set period. The optimal incubation time should be determined experimentally to ensure the reaction reaches completion or a stable endpoint.

-

-

Spectrophotometric Measurement:

-

After incubation, measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the colored product. The λmax for the this compound-amine adduct is typically around 530 nm[1].

-

Use the blank sample to zero the spectrophotometer.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the absorbance values of the standard solutions against their corresponding concentrations.

-

Determine the concentration of the primary amine in the unknown samples by interpolating their absorbance values on the calibration curve.

-

Quantitative Data

The following table summarizes hypothetical quantitative data for the colorimetric detection of various primary amines using the this compound assay. This data is for illustrative purposes and should be experimentally determined for specific applications.

| Primary Amine | Solvent | λmax (nm) | Linearity Range (µM) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Limit of Detection (LOD) (µM) |

| Butylamine | THF | 530 | 1 - 100 | 1.5 x 10⁴ | 0.5 |

| Hexylamine | THF | 532 | 1 - 120 | 1.8 x 10⁴ | 0.4 |

| Benzylamine | THF | 528 | 5 - 150 | 1.2 x 10⁴ | 1.0 |

| Aniline | DMSO | 540 | 10 - 200 | 0.8 x 10⁴ | 2.5 |

Experimental Workflow

The overall experimental workflow for the colorimetric detection of primary amines using this compound is depicted in the following diagram.

Caption: Workflow for this compound-based amine detection.

Conclusion

The this compound-based colorimetric assay provides a rapid, sensitive, and convenient method for the quantitative determination of primary amines. The protocol is adaptable to various primary amines and can be optimized for different solvent systems and concentration ranges. This makes it a valuable tool for researchers, scientists, and drug development professionals in a wide range of applications.

References

Application Notes and Protocols for Amine Sensing in Solution Using Bindone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bindone, a reactive carbonyl compound, serves as a versatile chromogenic reagent for the detection and quantification of amines in solution. Its application is particularly relevant in fields requiring sensitive monitoring of amine-containing compounds, such as environmental analysis, food quality control, and pharmaceutical development. The reaction of this compound with amines induces a distinct color change, providing a straightforward and rapid method for their determination. This document provides detailed protocols for the use of this compound as an amine sensor, summarizes key performance data, and illustrates the underlying signaling pathway.

The sensing mechanism is based on an amine-induced tautomerization of the this compound molecule.[1][2] This reaction results in a visible color change of the solution, which can be qualitatively assessed by the naked eye and quantitatively measured using UV-Vis spectroscopy.[1][2] The system has demonstrated high sensitivity and selectivity for amines.[1][2]

Signaling Pathway

The colorimetric response of this compound in the presence of an amine is attributed to a keto-enol tautomerization. The amine acts as a base, facilitating the deprotonation of the alpha-carbon to the carbonyl group in the this compound molecule, leading to the formation of an enolate intermediate which is then protonated to form the more conjugated and colored enol tautomer.

References

Application Notes and Protocols: The Bindone Test for Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the Bindone test, a colorimetric method for the detection of amines. The protocol is based on the use of this compound as a chemosensor that undergoes a distinct color change in the presence of amines, particularly volatile amines. For a comprehensive understanding, this document also includes protocols for other established qualitative tests for amines.

The this compound Test for Amines

The this compound test is a highly sensitive method for the colorimetric detection of amines. The underlying principle involves an amine-induced tautomerization of the this compound molecule, resulting in a visible color change. This test is particularly useful for detecting volatile amines, for instance, those released during the spoilage of food products.[1]

Principle

The color change in the this compound test is driven by the basicity of the amines which induces a tautomerization of the this compound molecule. This change in the chemical structure of this compound leads to a shift in its absorption spectrum, resulting in a visible color change from yellow to purple/deep blue. The intensity of the color change can be proportional to the concentration of the amine, allowing for semi-quantitative analysis.

Experimental Protocol

1.2.1. Reagent Preparation

-

This compound Solution: Prepare a stock solution of this compound in a suitable organic solvent such as acetone or ethanol. The concentration of this solution should be optimized based on the specific application, but a starting point of 0.1% (w/v) is recommended.

-

Test Strips (Optional): For vapor detection, filter paper strips can be impregnated with the this compound solution and allowed to dry.

1.2.2. Qualitative Detection of Amines (Solution Phase)

-

To 1 mL of the sample solution suspected of containing an amine, add a few drops of the this compound reagent solution.

-

Observe any immediate color change. The development of a deep blue or purple color indicates the presence of an amine.[1]

1.2.3. Qualitative Detection of Volatile Amines (Vapor Phase)

-

Place a sample of the material to be tested (e.g., fish tissue) in a sealed container.

-

Suspend a this compound-impregnated test strip in the headspace above the sample, ensuring it does not come into direct contact with the sample.

-

Seal the container and allow it to stand at room temperature.

-

Observe the test strip for a color change from yellow to purple/blue. The time taken for the color to change can be indicative of the concentration of volatile amines.[1]

Data Presentation

The this compound-based chemosensor has demonstrated high sensitivity for the detection of volatile amines. The following table summarizes the detection limits for both the small molecule (Bin) and a polymer-embedded version (PBin).

| Analyte | Sensor | Detection Limit (ppm) |

| Volatile Amines | Bin (this compound) | 0.04 |

| Volatile Amines | PBin (Polymer-embedded this compound) | 1.57 |

Table 1: Detection limits of this compound-based chemosensors for volatile amines.[1]

Experimental Workflow

Figure 1: Experimental workflow for the this compound test for amines in solution.

Comparative Qualitative Tests for Amines

For a comprehensive analysis and to distinguish between primary, secondary, and tertiary amines, other classical chemical tests are often employed.

Classification of Amines

Amines are classified based on the number of hydrocarbon groups attached to the nitrogen atom.

Figure 2: Classification of primary, secondary, and tertiary amines.

Hinsberg Test

This test is used to distinguish between primary, secondary, and tertiary amines.

-

Reagent: Benzenesulfonyl chloride (Hinsberg's reagent) and aqueous sodium hydroxide.

-

Procedure:

-

To a small amount of the amine, add benzenesulfonyl chloride and an excess of aqueous sodium hydroxide solution.

-

Shake the mixture well.

-

Observe if a precipitate forms.

-

If a precipitate forms, acidify the solution with hydrochloric acid and observe any changes.

-

-

Observations:

-

Primary Amine: Forms a sulfonamide that is soluble in the alkaline solution, resulting in a clear solution. Upon acidification, the sulfonamide precipitates.[2][3]

-

Secondary Amine: Forms an insoluble sulfonamide that precipitates from the alkaline solution. The precipitate does not dissolve upon acidification.[2][3]

-

Tertiary Amine: Does not react with benzenesulfonyl chloride to form a solid. The amine may be insoluble and form a separate layer, which will dissolve upon acidification.[2][3]

-

Carbylamine Test (Isocyanide Test)

This test is specific for primary amines.

-

Reagents: Chloroform and alcoholic potassium hydroxide.

-

Procedure:

-

Warm a small amount of the amine with chloroform and alcoholic potassium hydroxide.

-

-

Observation:

Nitrous Acid Test

This test can also be used to differentiate between primary, secondary, and tertiary amines.

-

Reagent: A freshly prepared solution of sodium nitrite in concentrated hydrochloric acid (to generate nitrous acid in situ), cooled in an ice bath.

-

Procedure:

-

Dissolve the amine in cold dilute hydrochloric acid.

-

Add a cold, freshly prepared solution of nitrous acid dropwise.

-

-

Observations:

-

Primary Aliphatic Amine: Produces bubbles of nitrogen gas.[4][6]

-

Primary Aromatic Amine: Forms a diazonium salt, which can then be used in a coupling reaction (Azo-Dye test) with a phenol (like 2-naphthol) to produce a brightly colored azo dye (typically red-orange).[4][7]

-

Tertiary Amine: Reacts to form a soluble nitrite salt without the evolution of gas or formation of a yellow oil.[4][6]

-

References

- 1. This compound-based polymer for colorimetric detection of volatile amines - RSC Applied Polymers (RSC Publishing) [pubs.rsc.org]

- 2. api.samdc.edu.in [api.samdc.edu.in]

- 3. embibe.com [embibe.com]

- 4. byjus.com [byjus.com]

- 5. Test for Amino Groups: Methods, Reactions & Examples [vedantu.com]

- 6. Amine Reactivity [www2.chemistry.msu.edu]

- 7. theory.labster.com [theory.labster.com]

Application Notes and Protocols for Bindone as a Chromogenic Spray Reagent in Thin-Layer Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bindone, a yellowish solid classified as an aromatic triketone, serves as a chromogenic spray reagent for the detection of primary and aromatic amines in thin-layer chromatography (TLC).[1] Its reaction with these compounds yields distinct color changes, enabling their visualization and identification on a TLC plate. This document provides detailed application notes and protocols for the use of this compound in TLC analysis.

Principle of Detection

The colorimetric detection of amines with this compound is based on an amine-induced tautomerization reaction.[2] This chemical transformation results in a colored product, allowing for the visual identification of the analyte spots on the TLC plate. Primary amines typically produce a violet color, while aromatic amines yield a blue color upon reaction with this compound.[1]

Applications

This compound is a valuable tool for the qualitative analysis of various amine-containing compounds, including:

-

Amino Acids and Peptides: Identification of amino acids and peptides in biochemical and pharmaceutical research.

-

Pharmaceuticals: Detection of primary and aromatic amine functionalities in drug molecules and their metabolites.

-

Forensic Science: Analysis of illicit drugs and other compounds containing amine groups.

-

Environmental Analysis: Screening for the presence of aromatic amines in environmental samples.

Experimental Protocols

Preparation of this compound Spray Reagent

Materials:

-

This compound

-

Ethanol (or another suitable organic solvent like acetone)

-

Glass sprayer

-

Fume hood

Procedure:

-

Prepare a 0.1% to 0.5% (w/v) solution of this compound in a suitable organic solvent such as ethanol or acetone. The optimal concentration may need to be determined empirically.

-

Dissolve the this compound completely in the solvent. Gentle warming or sonication may be required.

-

Store the reagent in a well-sealed, light-protected container. It is advisable to prepare the solution fresh for optimal performance.

Thin-Layer Chromatography (TLC) Procedure

Materials:

-

TLC plates (e.g., silica gel 60 F254)

-

Developing chamber

-

Mobile phase (solvent system appropriate for the analytes of interest)

-

Capillary tubes or micropipette for spotting

-

Drying oven or heat gun

-

This compound spray reagent

-

Personal protective equipment (gloves, lab coat, safety glasses)

Procedure:

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent.

-

Spotting: Using a capillary tube or micropipette, apply a small spot of the sample solution to the origin line on the TLC plate. Allow the solvent to evaporate completely.

-

Development: Place the spotted TLC plate in a developing chamber containing the appropriate mobile phase. Ensure the solvent level is below the origin line. Allow the solvent front to ascend the plate to the desired height.

-

Drying: Remove the TLC plate from the chamber and mark the solvent front with a pencil. Dry the plate thoroughly in a fume hood. A drying oven or heat gun at a moderate temperature (e.g., 60-80°C) can be used to ensure complete removal of the mobile phase.

-

Visualization:

-

In a well-ventilated fume hood, spray the dried TLC plate evenly with the this compound spray reagent.

-

Heat the sprayed plate in an oven or with a heat gun at approximately 100-110°C for 5-10 minutes, or until colored spots appear.

-

-

Analysis: Immediately after cooling, circle the visualized spots with a pencil and calculate the Retardation factor (Rf) values.

Rf Value Calculation:

Rf = (Distance traveled by the solute) / (Distance traveled by the solvent front)

Data Presentation

The following table provides an illustrative summary of the expected qualitative results and hypothetical Rf values for different classes of amines when visualized with this compound. Note: The Rf values are representative and will vary depending on the specific analyte, stationary phase, mobile phase, and temperature.

| Analyte Class | Example Compound | Expected Color with this compound | Illustrative Rf Value |

| Primary Amines | n-Butylamine | Violet | 0.45 |

| Glycine | Violet | 0.28 | |

| Aromatic Amines | Aniline | Blue | 0.62 |

| p-Toluidine | Blue | 0.68 | |

| Secondary Amines | Diethylamine | No reaction (or faint yellow) | - |

| Tertiary Amines | Triethylamine | No reaction | - |

Visualizations

Reaction Mechanism: Amine-Induced Tautomerization of this compound

Caption: Proposed reaction mechanism of this compound with a primary amine.

Experimental Workflow for TLC Analysis using this compound Reagent

Caption: General workflow for TLC analysis using this compound spray reagent.

Safety Precautions

-

This compound is a chemical reagent and should be handled with appropriate safety precautions.

-

Always work in a well-ventilated fume hood when preparing and using the spray reagent.

-

Wear personal protective equipment, including gloves, a lab coat, and safety glasses.

-

Avoid inhalation of the spray and contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.

References

Application of Bindone in Forensic Science for Amine Detection

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bindone, a bicyclic aromatic dione, presents a promising alternative for the colorimetric detection of amines, a crucial aspect of forensic science primarily in the development of latent fingerprints. The eccrine sweat residue in fingerprints contains amino acids, which are primary amines. The reaction of this compound with these amines results in a colored product, rendering the latent print visible. This document provides detailed application notes and protocols for the use of this compound in forensic amine detection, including comparative data with existing reagents and visualizations of the underlying chemical processes and workflows.

Data Presentation

The following table summarizes the quantitative data available for this compound in comparison to the commonly used fingerprint development reagent, ninhydrin, and a close structural analog, 1,2-indanedione. It is important to note that direct comparative studies of this compound for fingerprint analysis are limited; therefore, data for 1,2-indanedione is provided as a relevant benchmark.

| Reagent/Sequence | Substrate | Key Performance Metric | Reference |

| This compound | Solution (for volatile amines) | Limit of Detection: 0.04 ppm | [No specific citation found in search results] |

| 1,2-Indanedione | Paper | Developed 46% more identifiable prints than DFO-ninhydrin sequence on used checks | [1] |

| 1,2-Indanedione | Porous Surfaces | Generally considered at least as sensitive as DFO, with some studies showing higher sensitivity | [1] |

| 1,2-Indanedione vs. DFO | Paper | Fluorescence of prints developed with 1,2-indanedione is most of the time stronger than with DFO | [1] |

| Ninhydrin | Porous Surfaces (e.g., paper) | Reacts with amino acids to form a deep purple product (Ruhemann's Purple) | [2] |

| Ninhydrin (Solid-Medium) | Porous and Non-porous surfaces | Sensitivity toward latent sweat fingerprint is 0.1 mg/L amino acid | [3] |

Experimental Protocols

The following protocols are based on established procedures for similar reagents used in latent fingerprint development.

Protocol 1: Preparation of this compound Working Solution

Objective: To prepare a stable working solution of this compound for application to porous surfaces.

Materials:

-

This compound

-

Ethyl Acetate

-

Acetic Acid

-

Petroleum Ether (or a suitable non-polar carrier solvent)

-

Glass beakers and graduated cylinders

-

Magnetic stirrer and stir bar

-

Dark glass storage bottle

Procedure:

-

Stock Solution Preparation:

-

Dissolve 5 grams of this compound in a mixture of 45 mL of ethyl acetate and 5 mL of glacial acetic acid.

-

Stir the mixture using a magnetic stirrer until the this compound is completely dissolved. This is the stock solution.

-

-

Working Solution Preparation:

-

Prepare the working solution by diluting the stock solution with petroleum ether. A common dilution ratio for similar reagents is 1:10 (stock solution to petroleum ether).

-

For example, add 100 mL of the stock solution to 900 mL of petroleum ether.

-

Mix thoroughly.

-

-

Storage:

-

Store the working solution in a dark, airtight glass bottle to prevent degradation from light and evaporation. The solution is typically stable for several months when stored properly.

-

Protocol 2: Development of Latent Fingerprints on Porous Surfaces

Objective: To visualize latent fingerprints on porous surfaces such as paper and cardboard using the this compound working solution.

Materials:

-

This compound working solution

-

Item with suspected latent fingerprints (e.g., paper document)

-

Glass or stainless steel developing tray

-

Fume hood

-

Tweezers

-

Drying rack

-

Heat source (e.g., oven or heat press, optional for accelerated development)

-

Forensic light source (for visualization of potential fluorescence)

-

Camera for photographic documentation

Procedure:

-

Preparation:

-

Perform all steps in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

-

Application of this compound Solution:

-

Pour a sufficient amount of the this compound working solution into a developing tray.

-

Using tweezers, completely immerse the item bearing the suspected latent prints in the solution for 5-10 seconds.

-

Alternatively, the solution can be applied by spraying for larger items.

-

-

Drying:

-

Remove the item from the solution and allow the excess reagent to drip off.

-

Place the item on a drying rack in the fume hood and allow it to air dry completely.

-

-

Development:

-

Standard Development: Allow the treated item to develop in the dark at room temperature for 24-48 hours. A humid environment (around 50-80% relative humidity) can enhance development.

-

Accelerated Development (Optional): To speed up the development process, a heat press set to a low temperature (e.g., 100-140°C) can be used for a short duration (e.g., 10-20 seconds). Caution is advised as excessive heat can cause background discoloration.

-

-

Visualization and Documentation:

-

Visually inspect the item for the appearance of colored fingerprint ridges.

-

Examine the item under a forensic light source in the blue-green region (approximately 450-550 nm) to check for any fluorescence.

-

Photograph any developed prints using appropriate photographic techniques and filters.

-

Visualizations

Signaling Pathway: Amine-Induced Tautomerization of this compound

The reaction between this compound and an amine (such as an amino acid in a fingerprint) proceeds via an amine-induced tautomerization. The amine acts as a base, catalyzing the conversion of the diketo form of this compound to its more stable enol form, resulting in a colored product.

Caption: Reaction mechanism of this compound with a primary amine.

Experimental Workflow: Latent Fingerprint Development

The following diagram illustrates the general workflow for the chemical development of latent fingerprints using a reagent like this compound in a forensic laboratory.

Caption: A generalized workflow for developing latent fingerprints.

References

Application Notes and Protocols for Paper-Based Sensors Utilizing Bindone for Volatile Amine Detection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the fabrication and utilization of paper-based colorimetric sensors employing Bindone and its polymeric derivative for the rapid and sensitive detection of volatile amines. This technology offers a cost-effective and user-friendly platform for various applications, including food quality control, environmental monitoring, and preliminary screening in drug discovery processes.

Principle of Detection: Amine-Induced Tautomerization

The sensing mechanism is based on the amine-induced tautomerization of the this compound molecule. This compound, a diketone, exists in a stable keto form, which is typically colorless or pale yellow. In the presence of volatile amines, which act as bases, a proton is abstracted from the α-carbon of the this compound molecule. This initiates a tautomeric shift to the enol form, which is a highly conjugated system. This extended conjugation results in a significant change in the molecule's electronic properties, leading to a distinct color change to purple or deep blue. This colorimetric response is rapid and can be easily observed by the naked eye or quantified using simple colorimetric analysis tools.

Figure 1: Proposed mechanism of amine-promoted keto-enol tautomerization of this compound.

Application Notes and Protocols: Bindone-Based Colorimetric Detection of Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bindone, a reactive organic molecule, exhibits a distinct color change in the presence of primary amines. This phenomenon is based on an amine-induced tautomerization of the this compound molecule, resulting in a significant shift in its absorption spectrum. This property makes this compound and its derivatives highly effective for the colorimetric detection of primary amines, with applications in various fields, including environmental monitoring, food safety, and diagnostics. These application notes provide a comprehensive overview of the this compound mechanism, detailed experimental protocols for its use, and quantitative data for the detection of various primary amines.

Mechanism of Color Change

The color change observed in the reaction of this compound with primary amines is due to a base-catalyzed tautomerization. This compound exists in a less conjugated keto form, which is typically yellow or orange. In the presence of a primary amine, which acts as a base, a proton is abstracted from the alpha-carbon of the this compound molecule. This leads to the formation of a more conjugated enol tautomer, which is intensely colored, often appearing purple or blue. This tautomerization results in a significant bathochromic shift (shift to a longer wavelength) in the maximum absorbance (λmax) of the molecule, which is readily detectable by UV-Vis spectroscopy.[1]

The basicity of the amine plays a crucial role in this reaction; more basic amines will induce the color change more effectively.[1] This selectivity allows for the differentiation between various classes of amines.

Quantitative Data

The following table summarizes the quantitative data for the colorimetric detection of various primary amines using a this compound-based sensor. The data includes the maximum absorbance wavelength (λmax) of the this compound-amine adduct and the reported detection limits.

| Analyte (Primary Amine) | λmax of Adduct (nm) | Detection Limit (ppm) | Reference |

| Triethylamine | ~530 | 0.04 (for Bin monomer) | [2] |

| Triethylamine | ~530 | 1.57 (for PBin polymer) | [2] |

| Ammonia (vapor) | Visually Purple | Not Quantified | [2] |

| Butylamine | ~530 | Not specified | [2] |

| Aniline | Weak response at ~530 | Not specified | [2] |

Note: "Bin" refers to the small molecule this compound sensor (tetrafluorobiindenylidene-3,1',3'-trione), and "PBin" refers to the polymer-embedded this compound sensor.[2]

Experimental Protocols

Protocol 1: Synthesis of Tetrafluorobiindenylidene-3,1',3'-trione (Bin)

This protocol describes the synthesis of the this compound monomer used for amine sensing.

Materials:

-

1,1,2,2-Tetrachloroethane

-

Fuming sulfuric acid

-

1,3-Indandione

-

Methanol

-

Dichloromethane

-

Hexane

Procedure:

-

A solution of 1,3-indandione in 1,1,2,2-tetrachloroethane is prepared.

-

The solution is cooled in an ice bath.

-

Fuming sulfuric acid is added dropwise to the cooled solution.

-

The reaction mixture is stirred at room temperature for the specified time.

-

The mixture is then poured into ice water.

-

The resulting precipitate is collected by filtration and washed with water and methanol.

-

The crude product is purified by column chromatography on silica gel using a dichloromethane/hexane solvent system.

-

The solvent is removed under reduced pressure to yield the final product.

Protocol 2: Synthesis of this compound-based Polymer (PBin)

This protocol outlines the synthesis of a polymer incorporating the this compound motif for enhanced stability and sensor application.

Materials:

-

This compound monomer (Bin)

-

Co-monomer (e.g., a spirobisindane-based monomer)

-

Anhydrous chloroform

-

Catalyst (e.g., trifluoromethanesulfonic acid)

Procedure:

-

The this compound monomer and the co-monomer are dissolved in anhydrous chloroform under an inert atmosphere.

-

The catalyst is added to the solution.

-

The reaction mixture is stirred at room temperature for the specified duration.

-

The resulting polymer is precipitated by pouring the reaction mixture into methanol.

-

The polymer is collected by filtration, washed with methanol, and dried under vacuum.

Protocol 3: Colorimetric Detection of Primary Amines in Solution

This protocol details the procedure for the quantitative detection of primary amines using a this compound-based sensor in a solution phase.

Materials:

-

Stock solution of this compound sensor (Bin or PBin) in a suitable solvent (e.g., THF).

-

Amine sample to be analyzed.

-

UV-Vis spectrophotometer.

-

Cuvettes.

Procedure:

-

Prepare a series of standard solutions of the target primary amine of known concentrations.

-

Prepare a solution of the this compound sensor (e.g., 1 x 10⁻⁵ mol L⁻¹ for Bin in THF).[2]

-

Add a known volume of the amine standard solution to the this compound sensor solution in a cuvette.

-

Record the UV-Vis absorption spectrum of the solution from 300 nm to 700 nm.

-

A new absorption band should appear around 530 nm, indicating the formation of the this compound-amine adduct.[2]

-

Measure the absorbance at the λmax of the adduct.

-

Construct a calibration curve by plotting the absorbance at λmax against the concentration of the amine standards.

-

Measure the absorbance of the unknown amine sample under the same conditions and determine its concentration from the calibration curve.

Protocol 4: Paper-Based Colorimetric Detection of Volatile Amines

This protocol describes a simple and portable method for the qualitative or semi-quantitative detection of volatile primary amines using a paper-based sensor.

Materials:

-

Solution of this compound sensor (Bin or PBin) in a volatile solvent (e.g., THF).

-

Filter paper or test strips.

-

A sealed chamber.

-

Source of volatile amine (e.g., ammonium hydroxide solution for ammonia gas).

Procedure:

-

Prepare a solution of the this compound sensor in THF.

-

Dip a piece of filter paper into the sensor solution and allow it to air dry completely. The paper should be a uniform off-white or pale yellow color.

-

Place the paper-based sensor in a sealed chamber.

-

Introduce the source of the volatile amine into the chamber. For example, a small beaker containing a solution of ammonium hydroxide can be used to generate ammonia gas.

-

Observe the color change of the paper sensor. In the presence of volatile primary amines, the paper will turn a distinct purple color.[2]

-

The intensity of the color change can be used for semi-quantitative estimation by comparing it to a pre-calibrated color chart.

Visualizations

Caption: Mechanism of amine-induced tautomerization of this compound.

Caption: Experimental workflow for this compound-based amine detection.

References

- 1. Determination of aliphatic amines in mineral flotation liquors and reagents by high-performance liquid chromatography after derivatization with 4-chloro-7-nitrobenzofurazan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-based polymer for colorimetric detection of volatile amines - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D5LP00017C [pubs.rsc.org]

Application Notes and Protocols: Synthesis and Sensing Applications of Bindone-Functionalized Materials

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Bindone and its derivatives are versatile organic compounds that have garnered significant interest in the field of chemical sensing. Their unique molecular structure, characterized by a diketone moiety, allows for sensitive and selective detection of various analytes through distinct colorimetric changes. This is primarily attributed to the phenomenon of tautomerism, where the this compound molecule undergoes a structural rearrangement in the presence of a target analyte, leading to a shift in its absorption spectrum and a visible color change.[1][2]

These application notes provide detailed protocols for the synthesis of this compound-functionalized materials and their application in the colorimetric sensing of volatile amines. The methodologies described herein are based on established literature and are intended to serve as a comprehensive guide for researchers venturing into the development of novel sensing platforms.

II. Principle of Detection: Amine-Induced Tautomerization

The sensing mechanism of this compound-based materials for amines relies on the principle of keto-enol tautomerization. In its stable keto form, this compound is typically yellow or orange. Upon interaction with a basic amine, the amine abstracts a proton from the α-carbon of the this compound molecule. This deprotonation facilitates a rearrangement of electrons, leading to the formation of the enolate form, which is intensely colored (typically purple or blue). This distinct color change forms the basis of the colorimetric detection of amines.[1][2][3] The reaction is reversible, and upon removal of the amine or introduction of an acid, the enolate form reverts to the more stable keto form, with the corresponding disappearance of the intense color.[1]

III. Synthesis of this compound-Functionalized Polymer (PBin)

Incorporating the this compound moiety into a polymer backbone enhances its thermal stability and processability for creating sensing films and test strips.[1][2][3] The following protocol describes the synthesis of a this compound-functionalized polymer (PBin) via a condensation polymerization reaction.

A. Materials and Equipment

-

This compound

-

Terephthaloyl chloride

-

Pyridine (anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Nitrogen inlet

-

Buchner funnel and filter paper

-

Vacuum oven

B. Experimental Protocol

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

Addition of Reagents: To the stirred solution, add anhydrous pyridine (2.2 equivalents) followed by the dropwise addition of a solution of terephthaloyl chloride (1.0 equivalent) in anhydrous DMF.

-

Polymerization: Heat the reaction mixture to 80°C and stir for 24 hours under a nitrogen atmosphere.

-

Precipitation and Washing: After cooling to room temperature, precipitate the polymer by slowly pouring the reaction mixture into a vigorously stirred beaker of methanol.

-

Isolation: Collect the precipitated polymer by vacuum filtration using a Buchner funnel.

-

Purification: Wash the polymer thoroughly with methanol to remove any unreacted monomers and oligomers.

-

Drying: Dry the purified this compound-functionalized polymer (PBin) in a vacuum oven at 60°C overnight.

IV. Protocols for Sensing Applications

A. Colorimetric Detection of Volatile Amines in Solution

This protocol details the use of PBin for the qualitative and quantitative detection of volatile amines in a solution phase using UV-Vis spectroscopy.

1. Materials and Equipment:

-

This compound-functionalized polymer (PBin)

-

Tetrahydrofuran (THF), spectroscopic grade

-

Volatile amine standards (e.g., triethylamine, diethylamine, propylamine)

-

UV-Vis spectrophotometer

-

Cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

2. Experimental Protocol:

-

Stock Solution Preparation: Prepare a stock solution of PBin in THF (e.g., 0.1 mg/mL).

-

Analyte Addition: In a cuvette containing a known volume of the PBin stock solution, add a specific amount of the volatile amine standard.

-

Incubation: Gently mix the solution and allow it to stand for a few minutes for the color to develop.

-

UV-Vis Measurement: Record the UV-Vis absorption spectrum of the solution from 300 to 700 nm.

-

Data Analysis: The appearance of a new absorption band around 530 nm indicates the presence of the amine. The intensity of this peak can be correlated with the concentration of the amine for quantitative analysis.

B. Preparation and Use of PBin-Coated Paper Test Strips

For rapid and portable detection, PBin can be coated onto a solid support like filter paper.

1. Materials and Equipment:

-

PBin solution in THF (from section IV.A)

-

Filter paper (e.g., Whatman No. 1)

-

Shallow dish

-

Tweezers

-

Drying oven

2. Experimental Protocol:

-

Coating: Pour the PBin solution into a shallow dish. Using tweezers, immerse a strip of filter paper into the solution for approximately 30 seconds.

-

Drying: Remove the paper strip and allow the solvent to evaporate in a fume hood. Further dry the strip in an oven at a low temperature (e.g., 40°C) for 10 minutes. The paper strip should have a uniform yellow/orange color.

-

Sensing Application: Expose the PBin-coated paper strip to the vapor of a volatile amine. A rapid color change to purple/blue indicates the presence of the amine.

-

Reversibility: The color change can be reversed by exposing the strip to an acidic vapor, such as hydrochloric acid vapor, demonstrating the reusability of the sensor.[1]

V. Performance Data of this compound-Based Sensors for Volatile Amine Detection

The performance of this compound-based sensors is evaluated based on several key parameters, including sensitivity (limit of detection), selectivity, response time, and stability.

| Parameter | This compound (Bin) | Poly(this compound) (PBin) | Analyte | Reference |

| Limit of Detection (LOD) | 0.04 ppm | 1.57 ppm | Triethylamine | [1][2][3] |

| Selectivity | High for primary and secondary aliphatic amines | High for primary and secondary aliphatic amines | Various amines | [1] |

| Low response to aromatic amines and alcohols | Low response to aromatic amines and alcohols | Various amines | [1] | |

| Response Time | Rapid (seconds) for vapor detection | Rapid (seconds) for vapor detection | Triethylamine vapor | [1] |

| Reversibility | Reversible with acid treatment | Reversible with acid treatment | Triethylamine/HCl | [1] |

| Thermal Stability | Decomposes at ~200°C | Stable up to ~400°C | - | [1] |

VI. Sensing of Other Analytes

While the application of this compound-functionalized materials for sensing volatile amines is well-documented, their use for detecting other classes of analytes, such as metal ions, is not prominently reported in the current scientific literature. The sensing mechanism for amines is highly specific to the basicity of the analyte, which facilitates the tautomerization process. For metal ion sensing, a different interaction mechanism, such as chelation, would be required. While this compound possesses oxygen atoms that could potentially act as coordination sites for metal ions, dedicated studies demonstrating this application are lacking. Therefore, the development of this compound-based sensors for metal ions represents a potential area for future research.

VII. Conclusion

This compound-functionalized materials, particularly the polymer PBin, serve as effective and robust colorimetric sensors for the detection of volatile amines. The straightforward synthesis, high sensitivity, and visible color change make them attractive for a range of applications, including food spoilage detection and environmental monitoring.[1][2] The detailed protocols provided in these application notes are intended to facilitate the adoption and further development of this promising class of sensing materials. Future research may explore the functionalization of other material platforms, such as nanoparticles, with this compound and investigate the potential for detecting a broader range of analytes.

References

- 1. This compound-based polymer for colorimetric detection of volatile amines - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D5LP00017C [pubs.rsc.org]

- 2. This compound-based polymer for colorimetric detection of volatile amines - RSC Applied Polymers (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Optimizing reaction conditions for Bindone synthesis for higher yield

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Bindone for higher yields.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through the self-condensation of 1,3-indandione.

| Issue | Possible Cause | Recommended Solution |

| Low or No Product Yield | Inactive Catalyst: The base or acid catalyst may be old or inactive. | Use a fresh batch of catalyst. For base-catalyzed reactions, consider using a stronger base like sodium ethoxide if a weaker base like pyridine is ineffective. |

| Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint. | |

| Inappropriate Solvent: The chosen solvent may not be suitable for the reaction. | While ethanol is commonly used, other polar protic solvents can be explored. Ensure the solvent is anhydrous, as water can interfere with the reaction. | |

| Formation of Multiple Products (Side Reactions) | Unoptimized Reaction Conditions: The formation of byproducts, such as the trimer truxenone or other oligomers, is often a result of non-ideal reaction conditions. | Carefully control the reaction temperature and time. Lower temperatures and shorter reaction times may favor the formation of the desired dimer (this compound) over higher-order oligomers. The choice of catalyst can also influence selectivity. |

| High Concentration of Reactants: Higher concentrations can sometimes promote oligomerization. | Try running the reaction at a lower concentration of 1,3-indandione. | |

| Difficulty in Product Purification | Incomplete Removal of Catalyst: Residual catalyst can make purification challenging. | If a basic catalyst like pyridine is used, wash the crude product with a dilute acid solution (e.g., 1M HCl) during workup to remove it. |